molecular formula C15H10FNO2 B1427682 Methyl 3-(4-cyano-3-fluorophenyl)benzoate CAS No. 1381944-52-0

Methyl 3-(4-cyano-3-fluorophenyl)benzoate

Cat. No.: B1427682
CAS No.: 1381944-52-0
M. Wt: 255.24 g/mol
InChI Key: UUFWBUAHBPUYBA-UHFFFAOYSA-N
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Description

“Methyl 3-(4-cyano-3-fluorophenyl)benzoate” is a chemical compound with the CAS Number: 1381944-52-0 . Its molecular weight is 255.25 and its IUPAC name is methyl 4’-cyano-3’-fluoro [1,1’-biphenyl]-3-carboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H10FNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Liquid Crystal Research

A study conducted by Shen Jin-ping (2007) focused on synthesizing a novel liquid crystal compound from 4-alkylcyclohexyl-benzoic acid through acylation and esterification processes. This compound, closely related to Methyl 3-(4-cyano-3-fluorophenyl)benzoate, laid a foundation for further exploring the performance of liquid crystal materials (Shen Jin-ping, 2007).

Chemical Synthesis and Transformation

Research by S. Bagal et al. (2006) introduced Cyano(ethoxycarbonothioylthio)methyl benzoate as an excellent one-carbon radical equivalent, useful for the introduction of an acyl unit via xanthate transfer radical addition to olefins. This process allows for further elaboration of the adducts and a rare 1,5-nitrile translocation (S. Bagal, M. de Greef, S. Zard, 2006).

Crystal Structure Analysis

A study by J. Burns and E. Hagaman (1993) analyzed the crystal structure of compounds including Methyl 4-(fluorocarbonyl)benzoate, a closely related molecule. This research provided insights into molecular arrangements and intermolecular hydrogen bonds (J. Burns, E. Hagaman, 1993).

Genotoxic Impurity Analysis

Krishna Katta et al. (2017) focused on synthesizing a genotoxic impurity related to this compound and developing an advanced analytical methodology for its quantification in pharmaceutical products (Krishna Katta, T. S. Rao, J. Mosesbabu, D. V. Rao, V. Malati, K. Sasikala, 2017).

Mesomorphic Properties Study

S. Kelly (1984) explored the synthesis of liquid-crystal temperatures of benzoate esters, including compounds similar to this compound. This research contributed to understanding the nematic-isotropic liquid transition temperatures of these esters (S. Kelly, 1984).

Photophysical Property Exploration

A study by Soyeon Kim et al. (2021) synthesized Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate and investigated its photophysical properties, indicating unique luminescence characteristics depending on the substituted group (Soyeon Kim, Nam Gi Cho, Nam-Duk Kim, G. Kwon, Jun-Gill Kang, Y. Sohn, I. Kim, 2021).

Fluorescence Probe Properties

Anil Kumar Singh and Manjula Darshi (2002) reported on the fluorescence probe properties of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate, a compound structurally similar to this compound. Their findings in micelles and vesicles provided valuable information on fluorescence emission and binding sites of such compounds (Anil Kumar Singh, Manjula Darshi, 2002).

Properties

IUPAC Name

methyl 3-(4-cyano-3-fluorophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFWBUAHBPUYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743044
Record name Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-52-0
Record name Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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